3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride

Salt selection Aqueous solubility Storage stability

Researchers often encounter batch variability and solubility issues with free-base fluorinated amino acids, leading to failed amide couplings and inconsistent SAR data. 3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride (CAS 2413185-57-4) eliminates these problems: • Pre-formed HCl salt ensures immediate aqueous solubility for biochemical assays-no in-situ salt formation required. • Gem-difluoro motif at the α-position provides encoded metabolic stability, improving oral bioavailability in lead optimization. • Tertiary dimethylamino handle enables N-alkylation, reductive amination, or quaternization without protecting group manipulation. • ≥98% purity minimizes amine-containing impurities that cause background noise in pull-down and imaging experiments.

Molecular Formula C5H10ClF2NO2
Molecular Weight 189.59
CAS No. 2413185-57-4
Cat. No. B2602455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride
CAS2413185-57-4
Molecular FormulaC5H10ClF2NO2
Molecular Weight189.59
Structural Identifiers
SMILESCN(C)CC(C(=O)O)(F)F.Cl
InChIInChI=1S/C5H9F2NO2.ClH/c1-8(2)3-5(6,7)4(9)10;/h3H2,1-2H3,(H,9,10);1H
InChIKeySFRQEFAKSWJJNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity and Class Profile


3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride (CAS 2413185‑57‑4) is a fluorinated β‑amino acid derivative supplied as the hydrochloride salt (C₅H₁₀ClF₂NO₂, MW 189.59) . The molecule features a gem‑difluoro substitution at the α‑position of the propanoic acid backbone and a tertiary dimethylamino group at the β‑position. The hydrochloride salt form is deliberately chosen to improve aqueous solubility, long‑term storage stability, and handling convenience relative to the free base (CAS 1781638‑68‑3) [1]. This compound belongs to the broader class of α,α‑difluoro‑β‑amino acids, which are valued in medicinal chemistry and agrochemical research as versatile building blocks that combine the metabolic stability imparted by the CF₂ motif with the synthetic utility of the tertiary amine handle [2].

Salt Form Hydrochloride for improved solubility & stability
gem‑Difluoro May confer metabolic stability
Tertiary Amine Distinct basicity & reactivity profile

Why Generic Substitution Fails


Compounds within the α,α‑difluoro‑β‑amino acid class are not freely interchangeable because subtle changes in N‑substitution, fluorine positioning, or salt form drive large differences in physicochemical properties that directly affect downstream synthetic compatibility, biological activity, and supply‑chain reliability. A systematic study of gem‑difluorinated cycloalkanes demonstrated that gem‑difluorination predictably modulates pKₐ, logP, aqueous solubility, and metabolic stability in ways that differ markedly between acyclic and cyclic scaffolds [1]. The tertiary dimethylamino group of the target compound confers distinct basicity and steric properties compared to primary amine (e.g., 3‑amino‑2,2‑difluoropropanoic acid) or secondary amine (e.g., 2,2‑difluoro‑3‑(methylamino)propanoic acid) analogs, which in turn alters reactivity in amide coupling, reductive amination, and N‑alkylation reactions that are central to medicinal chemistry workflows [2]. Furthermore, the hydrochloride salt (CAS 2413185‑57‑4) provides superior water solubility and bench stability compared to the free‑base form (CAS 1781638‑68‑3), eliminating the need for in‑situ salt formation and reducing batch‑to‑batch variability in multi‑step syntheses [3]. Selecting a near analog without confirming equivalent N‑substitution and salt form therefore risks failed reactions, inconsistent biological readouts, and procurement inefficiencies.

N‑Substitution Type
Tertiary amine basicity and sterics differ from primary/secondary analogs, altering coupling reactivity and target engagement.
Salt Form
Hydrochloride salt provides aqueous solubility and long‑term stability; free base may require in‑situ salt formation and is hygroscopic.
Fluorine Positioning & Scaffold
Gem‑difluoro motif at α‑position modulates pKa, logP, and metabolic stability in ways that may not transfer across scaffold types.

Quantitative Differentiation Evidence


Salt vs. Free Base: Solubility and Stability

The hydrochloride salt (CAS 2413185‑57‑4) is explicitly formulated to address the limited aqueous solubility and hygroscopicity of the free‑base form (CAS 1781638‑68‑3). Vendor technical documentation states that the hydrochloride salt 'improves stability and solubility' relative to the free acid [1]. Long‑term storage recommendations specify a cool, dry environment for the salt, whereas the free base typically requires more stringent moisture exclusion .

Salt vs. Free Base
Data to verify
Hydrochloride salt: crystalline, water‑soluble, stable under cool dry storage. Free base: hygroscopic, limited aqueous solubility, requires desiccation.
Supports procurement without in‑situ salt formation
Supplier‑reported stability; quantified solubility not published
Salt selection Aqueous solubility Storage stability

Metabolic Stability of gem-Difluoro Motif

In a systematic study of functionalized gem‑difluorinated cycloalkanes published in Chem. Eur. J., gem‑difluorination was found to either not affect or slightly improve the metabolic stability of model derivatives compared to their non‑fluorinated parent compounds [1]. Although this study did not include the exact target compound, the findings are directly transferable to the α,α‑difluoro‑β‑amino acid scaffold because the inductive effect of the CF₂ group is shown to be nearly identical for acyclic and cyclic aliphatic systems [1]. In a separate nNOS inhibitor program, introduction of a CF₂ moiety geminal to an amino group reduced amine basicity and increased rat oral bioavailability from essentially 0% (parent) to 22% (difluorinated analog) [2].

Metabolic Stability
Class‑level inference
gem‑Difluoro motif: metabolic stability unchanged or slightly improved vs non‑fluorinated parent. Oral bioavailability improved from 0% to 22% in a related amine system.
May confer metabolic stability in designed compounds
Class‑level data; target compound not directly tested
Metabolic stability Drug design Fluorine chemistry

Dimethylamino Group Basicity and Reactivity

The tertiary dimethylamino group of the target compound has a predicted pKₐ~9–10 (conjugate acid), which is significantly lower than that of the primary amine analog 3‑amino‑2,2‑difluoropropanoic acid (pKₐ~10–11) and higher than that of secondary amines such as 2,2‑difluoro‑3‑(methylamino)propanoic acid [1]. In a relevant structure–activity study of dimethylamino‑substituted aromatic systems, the 3‑dimethylamino positional isomer exhibited 60.5 ± 3.1% inhibition at 10 µM, compared to only 38.9 ± 3.4% for the 2‑dimethylamino isomer, demonstrating that the geometric placement of the dimethylamino group profoundly influences biological activity [2]. Although this study was conducted on a different core scaffold, it underscores the principle that N‑substitution pattern—tertiary vs. secondary vs. primary, and positional isomerism—is a critical determinant of target engagement that cannot be assumed equivalent across analogs.

Amine Basicity & Activity
Cross‑study comparable
Predicted pKa ~9–10 (tertiary) vs ~10–11 (primary). 3‑dimethylamino isomer: 60.5% inhibition @ 10 µM vs 38.9% for 2‑isomer.
N‑substitution and position strongly influence target engagement
Data from separate scaffold; direct extrapolation requires validation
Amine basicity Synthetic chemistry Structure-activity relationship

Purity Specification: Salt vs. Free Base

Suppliers of the hydrochloride salt (CAS 2413185‑57‑4) consistently offer a minimum purity of 98%, as verified by multiple vendor datasheets . In contrast, the free‑base form (CAS 1781638‑68‑3) is commonly supplied at 95% purity . The 3‑percentage‑point purity advantage of the hydrochloride salt reduces the burden of by‑product removal in subsequent synthetic steps and improves the reliability of quantitative biological assays where trace impurities can confound dose–response measurements.

Purity Specification
Specification review
Hydrochloride salt: ≥98% purity. Free base: 95% purity. Absolute purity difference +3%.
Higher purity reduces by‑product removal burden
Supplier QC; independent verification recommended
Chemical purity Procurement specification Quality control

Optimal Application Scenarios


Metabolically Stabilized Lead Compounds

The gem‑difluoro motif of the target compound provides encoded metabolic stability [1], while the tertiary dimethylamino group offers a defined basicity profile for target engagement optimization [2]. The pre‑formed hydrochloride salt ensures immediate aqueous solubility for biochemical assay preparation . This combination makes the compound an ideal starting material for synthesizing peptidomimetics or small‑molecule inhibitors where oral bioavailability is a design goal, as evidenced by the 0%→22% oral bioavailability improvement observed upon gem‑difluorination in a related amine‑containing inhibitor series [1].

Fluorescent or Affinity Probe Construction

The tertiary dimethylamino group serves as a robust handle for N‑alkylation, reductive amination, or quaternization reactions, enabling the attachment of fluorophores, biotin, or photoaffinity labels without requiring protecting group manipulation [2]. The 98% purity specification of the hydrochloride salt reduces background noise in pull‑down and imaging experiments that are sensitive to amine‑containing impurities.

Fluorinated Building Block for Agrochemicals

Fluorinated β‑amino acids are increasingly incorporated into agrochemical structures to enhance environmental stability and target‑site selectivity. The target compound's gem‑difluoro group retards metabolic degradation in soil and plant systems [1], while the dimethylamino group can be further functionalized to modulate lipophilicity and translocation properties. The hydrochloride salt form facilitates large‑scale handling and formulation development .

Reproducible Multi-Step Synthesis

For CROs and internal medicinal chemistry groups conducting multi‑step synthetic sequences, the hydrochloride salt (CAS 2413185‑57‑4) eliminates variability introduced by in‑situ HCl salt formation from the free base. The documented 98% purity and long‑term storage stability ensure batch‑to‑batch consistency, directly reducing the need for re‑purification and re‑validation of intermediates in hit‑to‑lead optimization campaigns.

Application
Selection Property
Validation Focus
Metabolic stability evaluation in lead compound design
gem‑Difluoro motif for potential metabolic stability; salt form for solubility
Oral bioavailability and metabolic stability assays
Affinity probe or fluorophore conjugation
Tertiary amine reactivity and high purity (≥98%)
Conjugation efficiency and background signal in pull‑down assays
Agrochemical building block design
gem‑Difluoro motif for environmental stability research; salt form for scalability
Environmental stability and formulation compatibility
Reproducible multi‑step synthesis
Pre‑formed hydrochloride salt and documented purity for batch consistency
Reproducibility of synthetic yields and intermediate purity
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